molecular formula C5H6N2S2 B1600433 1-(Methyldithiocarbonyl)imidazole CAS No. 74734-11-5

1-(Methyldithiocarbonyl)imidazole

Cat. No.: B1600433
CAS No.: 74734-11-5
M. Wt: 158.2 g/mol
InChI Key: ZSKBYJIWBCCFMF-UHFFFAOYSA-N
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Description

1-(Methyldithiocarbonyl)imidazole is an organic compound with the molecular formula C5H6N2S2. It is known for its role as a thiocarbonyl transfer agent, which makes it valuable in various chemical synthesis processes. This compound is characterized by the presence of an imidazole ring bonded to a methyldithiocarbonyl group, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methyldithiocarbonyl)imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with carbon disulfide and methyl iodide. The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The general reaction scheme is as follows:

Imidazole+CS2+CH3IThis compound\text{Imidazole} + \text{CS}_2 + \text{CH}_3\text{I} \rightarrow \text{this compound} Imidazole+CS2​+CH3​I→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methyldithiocarbonyl)imidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.

    Substitution: The methyldithiocarbonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react under mild conditions, often in the presence of a catalyst or base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of imidazole derivatives.

Scientific Research Applications

1-(Methyldithiocarbonyl)imidazole has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of thiohydantoins and other sulfur-containing compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

    1-(Methyldithiocarbonyl)benzimidazole: Similar in structure but with a benzimidazole ring.

    1-(Methyldithiocarbonyl)pyrrole: Contains a pyrrole ring instead of an imidazole ring.

    1-(Methyldithiocarbonyl)pyrazole: Features a pyrazole ring.

Uniqueness: 1-(Methyldithiocarbonyl)imidazole is unique due to its specific reactivity and the stability of the imidazole ring. Compared to its analogs, it often exhibits different reactivity patterns and can form distinct products, making it valuable for specific synthetic applications.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its versatility and potential for future research and industrial applications

Properties

IUPAC Name

methyl imidazole-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-9-5(8)7-3-2-6-4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKBYJIWBCCFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453753
Record name 1-(Methyldithiocarbonyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74734-11-5
Record name 1-(Methyldithiocarbonyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Methyldithiocarbonyl)imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1-(methyldithiocarbonyl)imidazole primarily used for in organic chemistry?

A1: this compound is primarily employed as a thiocarbonyl transfer reagent. [, ] This means it can introduce a C=S (thiocarbonyl) group into other molecules, facilitating the synthesis of various sulfur-containing compounds.

Q2: Can you provide specific examples of compounds synthesized using this compound?

A2: Research highlights the successful use of this compound in synthesizing:

  • Thioureas: Both symmetrical and unsymmetrical mono-, di-, and trisubstituted thioureas can be synthesized. [, ]
  • Dithiocarbamates: The reagent has proven effective in preparing various dithiocarbamates. []
  • 2-Thiohydantoins: this compound enables a one-pot, three-component synthesis of 3,5- and 1,3,5-substituted-2-thiohydantoins. This reaction involves amino acid esters, primary amines, and the reagent itself. [, , ]

Q3: What makes this compound advantageous as a thiocarbonyl transfer reagent?

A3: Several factors contribute to its effectiveness:

  • Mild Reaction Conditions: Reactions often proceed efficiently under mild conditions, minimizing unwanted side reactions. []
  • Simple Procedures: The reagent allows for straightforward synthetic procedures, making it user-friendly. []
  • Non-Hazardous Nature: Compared to some other thiocarbonyl transfer reagents, this compound offers a safer alternative. []

Q4: How is this compound typically prepared?

A4: A common synthesis route involves treating imidazole with carbon disulfide in the presence of sodium hydride as a base. Subsequent alkylation with methyl iodide yields the desired this compound. [, ]

Q5: Are there any limitations to using this compound in synthesis?

A5: While generally effective, research indicates that using the free form of amino acids (instead of amino acid esters) with this compound in the presence of primary amines leads to the formation of dibenzylthiourea, not the desired thiohydantoin product. This suggests potential substrate-specific limitations. []

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